Cas no 2172431-80-8 (1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene)

1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene
- 2172431-80-8
- EN300-1282685
- 1-chloro-4-[(2-chlorocyclopentyl)methyl]-2-methylbenzene
-
- インチ: 1S/C13H16Cl2/c1-9-7-10(5-6-12(9)14)8-11-3-2-4-13(11)15/h5-7,11,13H,2-4,8H2,1H3
- InChIKey: PZGMCIMLSOPVJU-UHFFFAOYSA-N
- SMILES: ClC1CCCC1CC1C=CC(=C(C)C=1)Cl
計算された属性
- 精确分子量: 242.0629059g/mol
- 同位素质量: 242.0629059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.9
- トポロジー分子極性表面積: 0Ų
1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1282685-5.0g |
1-chloro-4-[(2-chlorocyclopentyl)methyl]-2-methylbenzene |
2172431-80-8 | 5g |
$2732.0 | 2023-05-23 | ||
Enamine | EN300-1282685-500mg |
1-chloro-4-[(2-chlorocyclopentyl)methyl]-2-methylbenzene |
2172431-80-8 | 500mg |
$809.0 | 2023-10-01 | ||
Enamine | EN300-1282685-50mg |
1-chloro-4-[(2-chlorocyclopentyl)methyl]-2-methylbenzene |
2172431-80-8 | 50mg |
$707.0 | 2023-10-01 | ||
Enamine | EN300-1282685-250mg |
1-chloro-4-[(2-chlorocyclopentyl)methyl]-2-methylbenzene |
2172431-80-8 | 250mg |
$774.0 | 2023-10-01 | ||
Enamine | EN300-1282685-10.0g |
1-chloro-4-[(2-chlorocyclopentyl)methyl]-2-methylbenzene |
2172431-80-8 | 10g |
$4052.0 | 2023-05-23 | ||
Enamine | EN300-1282685-0.5g |
1-chloro-4-[(2-chlorocyclopentyl)methyl]-2-methylbenzene |
2172431-80-8 | 0.5g |
$905.0 | 2023-05-23 | ||
Enamine | EN300-1282685-10000mg |
1-chloro-4-[(2-chlorocyclopentyl)methyl]-2-methylbenzene |
2172431-80-8 | 10000mg |
$3622.0 | 2023-10-01 | ||
Enamine | EN300-1282685-0.25g |
1-chloro-4-[(2-chlorocyclopentyl)methyl]-2-methylbenzene |
2172431-80-8 | 0.25g |
$867.0 | 2023-05-23 | ||
Enamine | EN300-1282685-1.0g |
1-chloro-4-[(2-chlorocyclopentyl)methyl]-2-methylbenzene |
2172431-80-8 | 1g |
$943.0 | 2023-05-23 | ||
Enamine | EN300-1282685-0.1g |
1-chloro-4-[(2-chlorocyclopentyl)methyl]-2-methylbenzene |
2172431-80-8 | 0.1g |
$829.0 | 2023-05-23 |
1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene 関連文献
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzeneに関する追加情報
Professional Introduction to Compound with CAS No. 2172431-80-8 and Product Name: 1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene
The compound in question, identified by the CAS number 2172431-80-8, is a specialized organic molecule with the product name 1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene. This compound belongs to the class of aromatic hydrocarbons, featuring a complex structural framework that includes chloro and methyl substituents, as well as a cyclopentyl moiety. Such structural features make it a subject of significant interest in the field of medicinal chemistry and pharmaceutical research.
Structurally, 1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene consists of a benzene ring substituted at the 1-position with a chlorine atom, at the 4-position with a 2-chlorocyclopentylmethyl group, and at the 2-position with a methyl group. This arrangement imparts unique electronic and steric properties to the molecule, which can influence its reactivity, solubility, and biological activity. The presence of multiple halogen atoms, particularly chlorine, suggests potential for diverse chemical transformations and interactions with biological targets.
In recent years, compounds with similar structural motifs have garnered attention for their potential applications in drug discovery. The chloro substituents in 1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene can serve as versatile handles for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures, which are often required for achieving high affinity and selectivity in therapeutic agents.
One of the most compelling aspects of this compound is its potential as a building block for pharmacophores. The cyclopentylmethyl group introduces a bulky stereocenter, which can be critical for optimizing binding interactions within biological macromolecules such as enzymes and receptors. Such structural features are often exploited in the design of small-molecule inhibitors or modulators. For instance, recent studies have highlighted the importance of cycloalkyl substituents in enhancing binding affinity and improving pharmacokinetic profiles of drug candidates.
The benzene core itself is a well-established scaffold in medicinal chemistry, with numerous examples of clinically successful drugs derived from aromatic structures. The specific substitution pattern in 1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene positions it as a candidate for further derivatization aimed at modulating specific biological pathways. This flexibility makes it an attractive starting point for medicinal chemists seeking to develop novel therapeutics.
From a synthetic perspective, 1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene presents an interesting challenge due to its complex connectivity. The synthesis would likely involve multi-step strategies, potentially starting from commercially available precursors such as chlorobenzene derivatives or cyclopentanone derivatives. Advanced synthetic techniques like palladium-catalyzed cross-coupling reactions could be employed to introduce the cyclopentylmethyl group efficiently. Additionally, protecting group strategies may be necessary to handle the reactive chloro substituents during synthesis.
Recent advancements in computational chemistry have also made it possible to predict the properties and reactivity of complex molecules like 1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene with high accuracy. Molecular modeling studies can provide insights into how this compound might interact with biological targets, helping researchers to prioritize which derivatives warrant further experimental investigation. These computational approaches are increasingly integral to modern drug discovery pipelines, enabling faster and more targeted development efforts.
In conclusion, 1-chloro-4-(2-chlorocyclopentyl)methyl-2-methylbenzene (CAS No. 2172431-80-8) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features—combining aromaticity with halogenated and cycloalkyl substituents—offer numerous possibilities for functionalization and biological activity modulation. As our understanding of molecular structure-function relationships continues to evolve, compounds like this are likely to play an increasingly important role in the development of next-generation therapeutics.
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